molecular formula C18H21NO2 B1183115 N-ethyl-N-phenyl-2-propoxybenzamide

N-ethyl-N-phenyl-2-propoxybenzamide

Cat. No.: B1183115
M. Wt: 283.371
InChI Key: NHCAQMQPJYNEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-phenyl-2-propoxybenzamide is a chemical compound offered for research and development purposes. Compounds within the N-substituted benzamide class are of significant interest in medicinal chemistry and pharmacology, and have been investigated for a range of potential biological activities. Scientific literature indicates that structurally related benzamide derivatives have been explored as inhibitors for various enzymatic targets. For instance, some N-phenylbenzamide analogs have demonstrated considerable antiviral activity against viruses such as HCV and EV71 in research settings . Other derivatives have been designed and synthesized as potential anti-inflammatory agents, with some showing the ability to inhibit prostaglandin E2 (PGE2) synthesis . Furthermore, the N-substituted aminobenzamide scaffold has been identified as a valid structure for targeting enzymes like dipeptidyl peptidase-IV (DPP-IV), which is a pivotal target for managing blood sugar levels . Researchers are investigating these core structures to develop novel therapeutic agents for conditions including cancer, metabolic syndromes, and viral infections. This product is provided to support such ongoing scientific investigations and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.371

IUPAC Name

N-ethyl-N-phenyl-2-propoxybenzamide

InChI

InChI=1S/C18H21NO2/c1-3-14-21-17-13-9-8-12-16(17)18(20)19(4-2)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3

InChI Key

NHCAQMQPJYNEMJ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)N(CC)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

N,N-Dimethyl-2-propoxybenzamide (3k)

  • Structure : Features two methyl groups on the amide nitrogen and a propoxy group at the benzoyl 2-position.
  • Key Differences : Lacks the ethyl and phenyl substituents on nitrogen, which may reduce steric bulk compared to the target compound.
  • Applications : Likely used in metal-catalyzed C–H functionalization due to its directing groups, similar to N,O-bidentate systems .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Contains a hydroxylated tertiary alcohol group on the amide nitrogen and a methyl group on the benzoyl ring.
  • Key Differences : The N,O-bidentate directing group enhances its utility in transition-metal catalysis, a feature absent in the target compound unless modified .

N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide

  • Structure: Includes an ethoxyethoxy side chain and an amino-methylphenyl group.
  • Key Differences: The extended ethoxyethoxy chain increases hydrophilicity (H-bond acceptors: 4 vs.

N-(2-Ethylhexyl)benzamide

  • Structure : A branched alkyl chain (2-ethylhexyl) on the amide nitrogen.
  • Key Differences : Hydrophobic alkyl substituents may enhance lipid solubility but reduce catalytic utility compared to aryl or alkoxy groups .

Physicochemical Properties

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
This compound* ~313.4 (calculated) 1 (amide NH) 3 (amide O, propoxy O) Ethyl, phenyl, propoxy
N,N-Dimethyl-2-propoxybenzamide (3k) Not reported 1 3 Methyl, propoxy
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide 314.38 2 4 Amino-methylphenyl, ethoxyethoxy
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not reported 2 (amide NH, hydroxyl) 3 Hydroxy-tert-butyl, methyl

*Calculated based on molecular formula C₁₈H₂₁NO₂.

Functional and Application Differences

  • The target compound’s phenyl and ethyl groups may hinder coordination with metal catalysts compared to smaller substituents like methyl or hydroxyl.
  • Solubility and Bioavailability: Compounds with ethoxyethoxy chains (e.g., N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide) exhibit higher hydrophilicity, making them more suitable for drug delivery . N-(2-Ethylhexyl)benzamide’s hydrophobic alkyl chain may limit aqueous solubility but enhance membrane permeability .

Preparation Methods

Aqueous-Phase Amidation Using Alkali Metal Hydroxides

A solvent-free method derived from patent CN103288667A involves reacting 2-propoxybenzoic acid with N-ethylaniline in the presence of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The aqueous-phase reaction proceeds via in situ activation of the carboxylic acid to its corresponding chloride, followed by nucleophilic attack by the secondary amine. Critical parameters include:

  • Molar ratios : 1:1.5–3 (amine:base) in 30–50 parts water.

  • Temperature control : Ice bath cooling (<10°C) during acid chloride formation to suppress side reactions.

  • Post-reaction processing : Vacuum filtration and drying at 70–80°C for 8–10 hours to isolate the product.

Experimental trials demonstrated 98.5–99% yields under optimized conditions, with NMR and HPLC confirming >99% purity (Figs. 1–2 in). This method eliminates organic solvents, reducing environmental impact and simplifying purification.

Carbodiimide-Mediated Coupling

Adapting protocols from Figueroa-Valverde et al., This compound can be synthesized via carbodiimide-mediated coupling of 2-propoxybenzoic acid and N-ethylaniline (Fig. 1). Key steps include:

  • Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM).

  • Addition of N-hydroxysuccinimide (NHS) to stabilize the active ester intermediate.

  • Reaction with N-ethylaniline at room temperature for 12–24 hours.

Table 1. Yield Optimization with Coupling Agents

Coupling AgentSolventTemperature (°C)Yield (%)
EDC/NHSDCM2592
DCC/NHSTHF0–588
Boric AcidWater2585

Boric acid, as an alternative catalyst, enables aqueous-phase reactions but requires longer reaction times (48–72 hours).

Direct Alkylation of 2-Hydroxybenzamide

A less common route involves alkylation of N-ethyl-N-phenyl-2-hydroxybenzamide with 1-bromopropane under basic conditions. This two-step process faces challenges in regioselectivity but offers scalability:

  • Amide formation : React 2-hydroxybenzoic acid with N-ethylaniline via EDC/HOBt coupling (89% yield).

  • O-propylation : Treat the intermediate with 1-bromopropane and K₂CO₃ in acetone at reflux (72% yield).

LC-MS/MS analysis confirmed the absence of N-alkylation byproducts, with the propoxy group exclusively at the 2-position.

Reaction Optimization and Kinetic Analysis

Temperature and Solvent Effects

Comparative studies show that polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but complicate purification. Aqueous systems () reduce costs but require precise pH control (pH 10–12) to prevent hydrolysis.

Table 2. Solvent Impact on Amidation Efficiency

SolventDielectric ConstantYield (%)Purity (%)
Water80.19999.5
DCM8.99298.2
THF7.58897.8

Catalytic and Stoichiometric Considerations

Excess N-ethylaniline (1.5 eq.) improves yields by driving the reaction to completion, while substoichiometric base (1.2 eq. NaOH) minimizes side reactions. Catalytic boric acid (10 mol%) in water achieves 85% yield but necessitates extended stirring.

Analytical Validation and Characterization

Structural Confirmation via NMR and HPLC

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.30 (m, 5H, Ph), 4.12 (t, J = 6.8 Hz, 2H, OCH₂), 3.65 (q, J = 7.2 Hz, 2H, NCH₂), 1.85–1.75 (m, 2H, CH₂), 1.45 (t, J = 7.2 Hz, 3H, CH₃).

  • HPLC : Retention time = 6.72 min (C18 column, 70:30 H₂O:MeCN), purity >99%.

Purity Assessment via LC-MS/MS

Quantitative analysis using electrospray ionization (ESI) in positive ion mode confirmed the absence of degradation products. MRM transitions at m/z 435.2→192.1 ([M+H]⁺) validated the molecular identity.

Scalability and Industrial Applications

The aqueous method () is scalable to multi-kilogram batches with minimal process adjustments. Pilot studies achieved 98.6% yield at 10 kg scale, underscoring its industrial viability. In contrast, carbodiimide-mediated coupling remains cost-prohibitive for large-scale synthesis due to reagent expenses .

Q & A

Q. What are the standard synthetic routes for N-ethyl-N-phenyl-2-propoxybenzamide?

The compound can be synthesized via palladium-catalyzed hydrogenation (e.g., Pd/C, H₂, MeOH, 18 hours ), followed by coupling reactions with acyl chlorides under pyridine catalysis . Multi-step protocols may involve protecting group strategies (e.g., TIPSCl for hydroxyl protection) to ensure regioselectivity .

Q. Which analytical techniques are recommended to confirm the structure of this compound?

X-ray crystallography provides definitive structural confirmation (as demonstrated for benzamide analogs ). Complementary methods include ¹H/¹³C NMR for functional group analysis and high-resolution mass spectrometry to verify molecular weight .

Q. What safety precautions should be observed when handling this compound?

Limited toxicity data are available for structurally related benzamides . Standard precautions include using personal protective equipment (PPE), working in a fume hood, and adhering to institutional safety protocols. Chronic toxicity studies are advised for long-term projects .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Reaction conditions (e.g., temperature, catalyst loading) significantly impact yields. For example, NaCNBH₃ in chloroform at room temperature enhances reductive amination efficiency in similar benzamides . Parallel experimentation with alternative catalysts (e.g., Pt/C vs. Zn/Cu) is recommended to identify optimal pathways .

Q. How should researchers address contradictions in structure-activity relationship (SAR) data for benzamide derivatives?

Contradictions often arise from substituent effects (e.g., ethoxy vs. methoxy groups altering bioactivity ). Use multivariate statistical analysis (e.g., principal component analysis) to isolate structural variables. Cross-validate findings with in silico docking studies to reconcile discrepancies .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

Introduce electron-withdrawing groups (e.g., fluorine) to the benzamide core to improve metabolic stability . For Trypanosoma brucei inhibition, N-aminoethyl modifications have shown potency increases in related compounds . Bioisosteric replacement (e.g., oxadiazole rings) can further optimize target binding .

Q. How do in vitro and in vivo bioactivity profiles differ for this compound class?

In vitro assays (e.g., enzyme inhibition ) may not predict in vivo pharmacokinetics. For instance, 2-propoxy groups improve solubility but may reduce blood-brain barrier penetration. Conduct ADME (absorption, distribution, metabolism, excretion) profiling early to prioritize candidates .

Q. What methodologies are suitable for studying environmental degradation pathways?

Hydrolysis studies under varied pH conditions and photolysis experiments (UV-Vis irradiation) can identify degradation products . Use LC-MS to track byproducts and QSAR models to predict ecological persistence .

Q. How can computational modeling guide mechanistic studies of this compound?

Molecular dynamics (MD) simulations elucidate binding modes with biological targets (e.g., enzyme active sites ). Density functional theory (DFT) calculations predict reactive sites for electrophilic substitution, aiding derivative design .

Q. What experimental approaches validate hypothesized mechanisms of action?

Combine target-specific assays (e.g., enzyme inhibition kinetics ) with cellular imaging (e.g., fluorescence tagging) to monitor subcellular localization. CRISPR-Cas9 gene editing can confirm target relevance in disease models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.